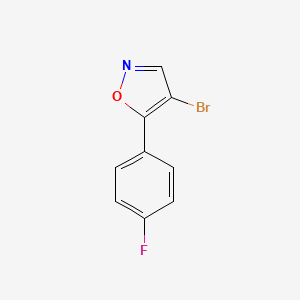

4-Bromo-5-(4-fluorophenyl)isoxazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHVLVLBNQSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 5 4 Fluorophenyl Isoxazole

Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-5-(4-fluorophenyl)isoxazole

A logical retrosynthetic analysis of this compound reveals several key disconnections, highlighting the primary strategies for its construction. The most apparent disconnection is the isoxazole (B147169) ring itself, leading back to acyclic precursors.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Strategies for Introducing Substituents onto the Isoxazole Core: Focus on this compound

Direct Halogenation of Isoxazole Rings at the C4 Position

Direct bromination of the isoxazole ring is a primary method for introducing a bromine atom at the C4 position. This transformation is influenced by the electronic properties of the isoxazole ring and the substituents it bears.

The electrophilic bromination of isoxazoles proceeds through the formation of a stabilized isoxazolium ion intermediate. rsc.org The regioselectivity of this reaction, which dictates the position of bromination, is highly dependent on the substitution pattern of the isoxazole ring. For many 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net However, the reaction can sometimes be complicated by ring-opening chlorination and bromination, particularly when using certain electrophilic halogenating agents. researchgate.netnih.gov Computational studies have also suggested that the classic mechanism of electrophilic aromatic bromination may proceed through an addition-elimination pathway. chemistryworld.com

A variety of reagents and conditions have been optimized for the C4 bromination of isoxazoles. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this purpose. google.com The reaction is often carried out in a suitable solvent, such as acetonitrile, and the temperature is controlled to manage reactivity and selectivity. google.com Other brominating agents like bromine (Br₂) can also be employed, sometimes in the presence of a Lewis acid or in a solvent like acetic acid. researchgate.netodinity.com The choice of reagent and conditions can be critical to achieving high yields and avoiding side reactions. For instance, in some cases, the use of milder conditions is necessary to prevent unwanted transformations. mdpi.com

Table 1: Reagents and Conditions for C4 Bromination of Isoxazoles

| Brominating Agent | Solvent | Temperature | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile | -10 to 10°C | Controlled temperature to enhance selectivity. google.com |

| Bromine (Br₂) | Acetic Acid | Not specified | Used for the bromination of chalcone (B49325) precursors. odinity.com |

| Bromine (Br₂) | Dichloromethane | Not specified | Used in the electrophilic cyclization to form 4-bromoisoxazoles. organic-chemistry.org |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Hexafluoroisopropanol (HFIP) | Room Temperature to 60°C | Employed in ring-opening bromination studies. researchgate.net |

Synthesis via Functionalized Building Blocks Leading to this compound

An alternative to direct bromination is the construction of the this compound from pre-functionalized building blocks. This approach offers greater control over the final structure.

The synthesis can commence with a 4-fluorophenyl-substituted propargyl alcohol or acetylene (B1199291). nih.gov These starting materials already contain the desired 4-fluorophenyl group, which will ultimately be at the C5 position of the isoxazole ring. Propargyl alcohols can be oxidized to the corresponding ynones, which are key intermediates in isoxazole synthesis. organic-chemistry.org The reaction of these ynones with hydroxylamine (B1172632) then leads to the formation of the isoxazole ring. odinity.com

The bromine atom can be introduced either during the cyclization process to form the isoxazole ring or in a subsequent step.

During Ring Formation: One strategy involves the reaction of a chalcone dibromide with hydroxylamine. odinity.com The chalcone, derived from 4-fluorobenzaldehyde (B137897) and an appropriate acetophenone, is first brominated to form a dibromo intermediate. This intermediate then reacts with hydroxylamine hydrochloride in the presence of a base, like potassium hydroxide, to form the 3,5-disubstituted isoxazole ring, with the bromine being eliminated. odinity.com To achieve a 4-bromoisoxazole, an alternative is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with a bromine source like Br₂. organic-chemistry.orgresearchgate.net This method directly incorporates the bromine atom at the C4 position during the ring-forming step. Another approach involves the cycloaddition of a nitrile oxide, generated in situ from a 4-chlorobenzaldoxime, with propargyl alcohol. civilica.com The resulting 5-(hydroxymethyl)isoxazole can then be subjected to bromination.

After Ring Formation: If a 5-(4-fluorophenyl)isoxazole (B145027) is synthesized without the C4-bromo substituent, direct bromination as described in section 2.3.1 can be performed. researchgate.net This two-step sequence—synthesis of the isoxazole followed by bromination—provides another viable route to the target compound.

Cross-Coupling Methodologies for the Introduction of the 4-Fluorophenyl Moiety (e.g., Suzuki-Miyaura, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be used to introduce the 4-fluorophenyl group onto the isoxazole scaffold. nih.gov

The Suzuki-Miyaura coupling reaction joins an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. snnu.edu.cnyoutube.comyoutube.com In this context, one could envision coupling a 4-bromo-5-haloisoxazole with 4-fluorophenylboronic acid. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. youtube.com

The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction could be employed to synthesize a 5-(4-fluorophenylalkynyl)isoxazole, which could then be further manipulated. More directly, the Sonogashira coupling is instrumental in preparing the ynone precursors needed for isoxazole synthesis, by coupling a terminal alkyne with a 4-fluorophenyl halide. organic-chemistry.org The reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com

Table 2: Cross-Coupling Reactions in Isoxazole Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboron reagent and organic halide | Palladium catalyst and a base | Mild conditions, high functional group tolerance. nih.govsnnu.edu.cn |

| Sonogashira Coupling | Terminal alkyne and aryl/vinyl halide | Palladium catalyst and copper(I) co-catalyst | Forms C(sp)-C(sp²) bonds, useful for ynone synthesis. wikipedia.orgorganic-chemistry.org |

Catalytic Systems and Reaction Conditions Optimization for Enhanced Yield and Selectivity

The synthesis of this compound typically involves the construction of the isoxazole ring followed by a regioselective bromination step, or a strategy where a pre-brominated precursor is utilized in the ring formation. The optimization of catalytic systems and reaction conditions is paramount to maximize yield and ensure the desired regioselectivity, minimizing the formation of unwanted isomers.

A common strategy for the synthesis of 5-arylisoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 5-(4-fluorophenyl)isoxazole, the corresponding 4-fluorobenzonitrile (B33359) oxide would be reacted with a suitable acetylene derivative. Subsequently, the bromination at the C-4 position of the isoxazole ring is a critical step. Traditional brominating agents like molecular bromine can be effective but pose significant safety and environmental hazards. nih.gov Modern approaches often favor the use of N-bromosuccinimide (NBS) as a milder and more selective brominating agent. rsc.org

The choice of catalyst and solvent can significantly influence the outcome of the bromination reaction. While some brominations can proceed without a catalyst, the use of a catalytic system can enhance the reaction rate and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been explored for the synthesis of substituted oxazoles and could be adapted for the introduction of the aryl group. sci-hub.sechim.it

The optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is crucial. For example, in the synthesis of related 3,5-disubstituted isoxazoles, precise control over these parameters was found to be essential for achieving high yields and preventing the formation of byproducts. nih.govwpmucdn.com

Below is a representative table illustrating the optimization of reaction conditions for a generic bromination of a 5-arylisoxazole, which could be adapted for 5-(4-fluorophenyl)isoxazole.

Table 1: Optimization of Bromination Conditions for 5-Arylisoxazoles

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Br₂ | None | CCl₄ | 25 | 4 | 75 |

| 2 | NBS | None | CH₃CN | 80 | 2 | 85 |

| 3 | NBS | AIBN (cat.) | CCl₄ | 80 | 1 | 92 |

| 4 | NBS | Light (hν) | CH₂Cl₂ | 25 | 3 | 88 |

NBS = N-Bromosuccinimide, AIBN = Azobisisobutyronitrile

Considerations for Scalable and Environmentally Benign Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability and green chemistry principles. Key considerations include the use of non-toxic and recyclable reagents and solvents, energy efficiency, and waste minimization.

For the synthesis of this compound, a scalable approach would favor a one-pot or tandem reaction sequence to reduce the number of work-up and purification steps. The use of heterogeneous catalysts, which can be easily recovered and reused, is highly desirable from both an economic and environmental standpoint. nih.gov

Green chemistry principles encourage the use of safer solvents. Traditional chlorinated solvents are being replaced by more environmentally friendly alternatives such as ethanol (B145695), water, or ionic liquids. nih.govnih.gov For instance, a scalable and green protocol for the synthesis of substituted phenols has been developed using ethanol as the solvent. researchgate.net Such methodologies could potentially be adapted for the synthesis of the target isoxazole.

Furthermore, the in-situ generation of hazardous reagents, such as bromine, from safer precursors can significantly improve the safety profile of the synthesis on a large scale. nih.gov Continuous flow chemistry is another promising approach for the safe and efficient production of organobromides, offering precise control over reaction parameters and minimizing the risks associated with handling highly reactive intermediates. nih.gov

The development of environmentally benign bromination methods is a critical aspect. The use of molecular bromine is often avoided in large-scale synthesis due to its high toxicity and corrosiveness. nih.gov Alternative brominating agents and catalytic systems that are effective under mild conditions are therefore of great interest. cambridgescholars.com

A summary of considerations for a green and scalable synthesis is presented in the table below.

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Principle | Application in Synthesis |

|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. nih.govresearchgate.net |

| Energy Efficiency | Employing catalytic methods and reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources where possible. |

| Catalysis | Utilizing catalytic reagents in small amounts over stoichiometric reagents, with a preference for recoverable heterogeneous catalysts. nih.gov |

| Designing for Degradation | Designing chemical products that break down into innocuous substances after their use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. nih.gov |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and sustainable manner, meeting the demands of modern chemical manufacturing.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 5 4 Fluorophenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed elucidation of molecular structures in solution. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, alongside two-dimensional techniques, was employed to definitively assign the chemical structure of 4-bromo-5-(4-fluorophenyl)isoxazole.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides critical information regarding the electronic environment and connectivity of protons within a molecule. For this compound, the analysis reveals distinct signals corresponding to the aromatic protons of the fluorophenyl ring and the isoxazole (B147169) ring. The protons on the 4-fluorophenyl group typically appear as a set of multiplets in the aromatic region of the spectrum. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the isoxazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Ar-H) | 7.84–7.82 | m | - |

| H-3', H-5' (Ar-H) | 7.51–7.46 | m | - |

| H-3 (Isoxazole-H) | 6.80 | s | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis: Resonance Assignments

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct resonance, with its chemical shift being indicative of its local electronic environment. The presence of electronegative atoms such as fluorine, bromine, and oxygen causes a downfield shift in the resonances of adjacent carbon atoms. libretexts.orgchemguide.co.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 | 170.7 |

| C-3 | 162.0 |

| C-1' | 132.1 |

| C-3'/C-5' | 130.3 |

| C-2'/C-6' | 129.0 |

| C-4' | 128.2 |

| C-4 | 97.2 |

Note: The assignments are based on general chemical shift ranges and may be further confirmed by 2D NMR experiments. The values can vary depending on experimental conditions. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorophenyl Moiety

¹⁹F NMR is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. researchgate.netresearchgate.netnih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides valuable information about the electronic effects within the fluorophenyl moiety. The coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (nJCF) can also be observed, further aiding in the structural confirmation. The high sensitivity of ¹⁹F NMR makes it a powerful tool for the analysis of fluorinated compounds. nih.govnih.gov

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are indispensable. harvard.eduprinceton.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent protons on the 4-fluorophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. scribd.comsdsu.edu HSQC is crucial for assigning the carbon resonances by linking them to their known proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. harvard.eduprinceton.edu While less critical for this relatively rigid molecule, NOESY can provide additional confirmation of the spatial arrangement of the phenyl and isoxazole rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This exact mass allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₅BrFNO), the calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition with a high degree of confidence. sigmaaldrich.comrsc.org The isotopic pattern resulting from the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would also be clearly visible in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule.

Elucidation of Fragmentation Pathways and Characteristic Ions

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization would be expected to produce a molecular ion peak and a series of characteristic fragment ions.

The molecular ion [M]˙⁺ peak would appear as a doublet with a nearly 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of its isotopes, ⁷⁹Br and ⁸¹Br). The expected nominal m/z values would be 241 and 243.

The fragmentation of the isoxazole ring is a key pathway. Typically, this involves the cleavage of the weak N-O bond, followed by rearrangements and loss of small, stable neutral molecules. The primary fragmentation pathways anticipated for this compound would include:

Cleavage of the Isoxazole Ring: The initial fragmentation could involve the rupture of the N-O bond, leading to the formation of a vinyl nitrene intermediate, which can then rearrange. A common pathway for isoxazoles is the loss of CO and HCN or its elements.

Formation of Aroyl Ions: Cleavage of the bond between the isoxazole and the fluorophenyl ring can lead to the formation of the 4-fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.

Formation of Phenyl Ions: Subsequent loss of CO from the 4-fluorobenzoyl cation would yield the 4-fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.

Cleavage involving the Bromo-substituent: Loss of the bromine radical (·Br) from the molecular ion would result in an ion at m/z 162.

A table of expected characteristic ions is presented below.

| m/z (relative to ⁷⁹Br) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 241/243 | [C₉H₅BrFNO]˙⁺ | Molecular Ion [M]˙⁺ |

| 162 | [C₉H₅FNO]⁺ | Loss of ·Br from [M]˙⁺ |

| 123 | [C₇H₄FO]⁺ | 4-fluorobenzoyl cation |

| 95 | [C₆H₄F]⁺ | 4-fluorophenyl cation |

This table is predictive and based on common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure. Data from analogous 4-bromo-oxazoles and other isoxazole derivatives suggest the presence of several key diagnostic peaks. rsc.org

The principal vibrations would include:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=N Stretching (Isoxazole Ring): The carbon-nitrogen double bond of the isoxazole ring is expected to show a characteristic absorption in the 1600-1650 cm⁻¹ region. ajrconline.org

C=C Stretching (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl and isoxazole rings.

N-O Stretching (Isoxazole Ring): The nitrogen-oxygen single bond stretch is typically found in the 1300-1420 cm⁻¹ range. ajrconline.org

C-F Stretching: The strong carbon-fluorine bond of the 4-fluorophenyl group gives rise to a prominent absorption, typically in the 1150-1250 cm⁻¹ range. ajchem-a.com

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

A summary of the expected diagnostic IR peaks is provided in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1650-1600 | C=N Stretch | Isoxazole Ring |

| 1600-1450 | C=C Stretch | Aromatic & Isoxazole Rings |

| 1420-1300 | N-O Stretch | Isoxazole Ring |

| 1250-1150 | C-F Stretch | Aryl-Fluoride |

| 650-500 | C-Br Stretch | Aryl-Bromide |

This table presents expected wavenumber ranges based on data from analogous compounds. rsc.orgajrconline.orgajchem-a.com

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. While a specific crystal structure determination for this compound has not been reported in the searched literature, we can describe the expected procedures and structural features based on related compounds. nih.govresearchgate.net

High-quality single crystals suitable for X-ray diffraction are typically grown by slow crystallization from a supersaturated solution. A standard protocol for a compound like this compound would involve the following steps:

Solvent Selection: The initial step involves screening various solvents to find one in which the compound has moderate solubility at room temperature and higher solubility upon heating. Common solvents for such heterocyclic compounds include ethanol (B145695), methanol, ethyl acetate, acetone, and mixtures thereof. For pyrazoline derivatives with similar fluorophenyl groups, ethanol and DMF have been used successfully.

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solution is loosely covered to allow the solvent to evaporate slowly over several days or weeks at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

Slow Cooling: Alternatively, the compound can be dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), to induce crystallization.

Optimization: The quality of the crystals can be optimized by adjusting parameters such as the rate of evaporation/cooling, the solvent system (e.g., using a binary solvent system where one solvent is a good solvent and the other is a poor solvent), and the concentration of the solution.

The molecular geometry of this compound would be defined by the bond lengths and angles within the isoxazole and 4-fluorophenyl rings, as well as the torsional angle between them. Based on crystallographic data from similar structures like 4-(4-Chlorophenyl)-5-phenylisoxazole and other isoxazole derivatives, the expected geometric parameters can be predicted. nih.govresearchgate.net

The isoxazole ring is expected to be nearly planar. The 4-fluorophenyl ring will also be planar. A key feature would be the dihedral (torsional) angle between the plane of the isoxazole ring and the plane of the phenyl ring. In related structures, this angle is typically significant (e.g., 30-50°), indicating a twisted conformation that minimizes steric hindrance. researchgate.net

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C-Br | ~ 1.90 Å | |

| C-F | ~ 1.36 Å | |

| N-O (isoxazole) | ~ 1.41 Å | |

| C=N (isoxazole) | ~ 1.31 Å | |

| C-C (phenyl ring) | 1.38 - 1.40 Å | |

| C-C (inter-ring) | ~ 1.48 Å | |

| Bond Angles (°) | ||

| C-C-N (isoxazole) | ~ 105-110° | |

| C-N-O (isoxazole) | ~ 108-112° | |

| C-C-C (phenyl ring) | ~ 120° | |

| Torsional Angle (°) | ||

| Isoxazole-Phenyl | 30 - 50° |

This table contains predicted values based on crystallographic data from structurally similar compounds. nih.govresearchgate.net

The crystal packing of this compound would be directed by a combination of weak intermolecular interactions. The presence of a bromine atom, a fluorine atom, and two aromatic rings suggests a rich landscape of potential non-covalent forces.

Halogen Bonding: The bromine atom is a potential halogen bond donor. The electrophilic region on the bromine atom (the σ-hole) could form favorable interactions with nucleophilic partners in adjacent molecules, such as the nitrogen or oxygen atoms of the isoxazole ring (C-Br···N or C-Br···O). nih.govnih.gov These interactions are highly directional and can play a significant role in determining the supramolecular architecture.

C-H···π Interactions: The electron-rich π-system of the 4-fluorophenyl ring can act as an acceptor for hydrogen atoms from the C-H bonds of neighboring molecules. These interactions, while weak, are numerous and collectively contribute to the stability of the crystal lattice.

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing to the cohesive energy of the crystal.

Computational and Theoretical Investigations of 4 Bromo 5 4 Fluorophenyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a standard method for the computational study of medium-sized organic molecules due to its balance of accuracy and computational cost. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these calculations. When paired with a comprehensive basis set such as 6-311++G(d,p), it provides reliable predictions of molecular geometries and energies. researchgate.netnih.govnih.gov

The following table presents a hypothetical but representative set of optimized geometrical parameters for 4-Bromo-5-(4-fluorophenyl)isoxazole, based on typical values for such molecules calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter Type | Atoms Involved | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | N-O (in isoxazole (B147169) ring) | 1.42 Å |

| Bond Length | C=N (in isoxazole ring) | 1.30 Å |

| Bond Angle | C-C-Br | 128° |

| Bond Angle | C-O-N | 108° |

| Dihedral Angle | (Phenyl Ring)-(Isoxazole Ring) | ~40-50° |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would highlight several key features:

Negative Regions: The most negative potential is expected around the oxygen and nitrogen atoms of the isoxazole ring due to their high electronegativity and the presence of lone pairs. researchgate.net These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding.

Positive Regions: Positive potentials are generally found around the hydrogen atoms.

Halogen Effects: The bromine atom attached to the isoxazole ring and the fluorine atom on the phenyl ring also create distinct electrostatic features. Halogen atoms can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to specific noncovalent interactions known as halogen bonding. dtic.mil The highly electronegative fluorine atom would strongly influence the potential of the phenyl ring.

MEP analysis is a powerful qualitative guide for understanding intermolecular interactions and predicting the sites of chemical reactions. dntb.gov.ua

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO is the orbital most likely to donate electrons (nucleophilic character), while the LUMO is the most likely to accept electrons (electrophilic character). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, FMO analysis provides insights into its reactivity profile. The energy and spatial distribution of these orbitals would be determined by quantum chemical calculations.

HOMO: The HOMO would likely be distributed over the electron-rich regions of the molecule, such as the isoxazole ring and potentially the bromine atom.

LUMO: The LUMO is expected to be localized over the more electron-deficient parts of the molecule, ready to accept electron density from a nucleophile.

The energies of these orbitals are used to calculate global reactivity descriptors, which quantify different aspects of reactivity.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the global electrophilic nature of a molecule. |

These descriptors, derived from FMO theory, provide a quantitative framework for predicting how this compound will behave in various chemical environments. researchgate.net

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand the relationship between structure and spectroscopic properties.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts are typically referenced against a standard like Tetramethylsilane (TMS) and show good agreement with experimental data, aiding in the structural elucidation of complex molecules. scielo.org.za

IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of infrared absorptions. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with the experimental FT-IR spectrum to assign specific vibrational modes (e.g., C=N stretching, C-Br stretching, aromatic C-H bending) to the observed absorption bands. nih.gov A scaling factor is often applied to the calculated frequencies to better match experimental results. niscpr.res.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). scielo.org.za It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. This information is crucial for understanding the electronic structure and color properties of the compound. ijopaar.comniscpr.res.in

Mechanistic Studies of Synthetic Transformations Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling reactants, transition states, and products, it is possible to map out the entire energy profile of a reaction pathway, providing insights that are often difficult to obtain experimentally.

The synthesis of the isoxazole ring itself is a primary area for mechanistic investigation. The most common route is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. researchgate.netbeilstein-journals.orgorganic-chemistry.org Computational studies can:

Analyze Reactivity and Regioselectivity: FMO theory can be used to explain why the cycloaddition occurs with a specific orientation (regioselectivity), by analyzing the orbital interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne). d-nb.info

Locate Transition States: By calculating the structure and energy of the transition state, chemists can determine the activation energy barrier for the reaction, which governs the reaction rate. nih.gov

Evaluate Reaction Pathways: For reactions with multiple possible pathways, such as the formation of different isomers, computational studies can determine the most energetically favorable route. nsf.gov

Furthermore, transformations of the pre-formed this compound ring can be studied. For example, the bromine atom at the 4-position is a versatile handle for further functionalization via cross-coupling reactions. nih.gov Computational studies could model the oxidative addition and reductive elimination steps in a palladium-catalyzed Suzuki or Sonogashira coupling, helping to optimize reaction conditions. Other potential transformations include ring-opening reactions or rearrangements, the mechanisms of which can be thoroughly explored using computational methods. documentsdelivered.commdpi.commdpi.comnih.gov

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound, defined by the rotation around the single bond connecting the phenyl and isoxazole rings, is a critical determinant of its molecular properties and interactions. While specific experimental or computational studies on the conformational analysis and potential energy surface (PES) of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from theoretical investigations of structurally related phenylisoxazole derivatives. These studies provide a framework for understanding the likely conformational preferences and rotational barriers of the target molecule.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of molecules. By systematically rotating the dihedral angle between the phenyl and isoxazole rings, a potential energy curve can be generated, revealing the energies of different conformers and the barriers to their interconversion. The key factors influencing the conformational preferences include steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the isoxazole ring, as well as electronic effects such as conjugation between the two aromatic systems.

For 5-phenylisoxazole (B86612) derivatives, the degree of planarity between the two rings can vary significantly depending on the substitution pattern. In some cases, a nearly coplanar arrangement is favored, maximizing π-system conjugation. For instance, in ethyl 5-phenylisoxazole-3-carboxylate, the phenyl and isoxazole rings have been reported to be almost coplanar. nih.gov Conversely, other derivatives exhibit a non-coplanar ground state. A computational study on a series of phenylisoxazole-3/5-carbaldehyde semicarbazones found that for derivatives with substitution at the 3-position of the isoxazole ring, the phenyl and isoxazole rings were non-coplanar, with dihedral angles ranging from approximately 11° to 50°. csic.es However, for analogous compounds with substitution at the 5-position, a more coplanar arrangement was observed. csic.es

In the case of this compound, the primary rotational degree of freedom is the torsion angle defined by the C4-C5 bond of the isoxazole ring and the C-C bond to the phenyl group. The presence of the bromine atom at the 4-position of the isoxazole ring introduces significant steric bulk. This is likely to create a notable steric clash with the ortho-hydrogens of the 4-fluorophenyl ring, thereby influencing the rotational barrier and the dihedral angle of the lowest energy conformer.

Theoretical calculations on similar heterocyclic systems have shown that the barrier to rotation around the bond connecting aromatic rings can be significant. youtube.com For this compound, the potential energy surface is expected to show distinct energy minima corresponding to stable, non-planar conformers. The transition states between these minima would represent the rotational energy barriers. It is also plausible that multiple low-energy conformers exist, as has been predicted for other substituted isoxazoles like methyl 4-chloro-5-phenylisoxazole-3-carboxylate. researchgate.net

The following table presents representative data from computational studies on related phenylisoxazole compounds, illustrating the typical range of dihedral angles observed between the phenyl and isoxazole rings. This data provides a basis for inferring the likely conformational behavior of this compound.

| Compound | Dihedral Angle (Phenyl-Isoxazole) | Computational Method | Reference |

| Ethyl 5-phenylisoxazole-3-carboxylate | ~0.5° | X-ray Crystallography | nih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 56.64° | X-ray Crystallography | researchgate.net |

| Phenylisoxazole-3-carbaldehyde semicarbazone derivative 1 | 11.59° - 49.95° | B3LYP/6-311++G(d,p) | csic.es |

| Phenylisoxazole-5-carbaldehyde semicarbazone derivative 2 | -0.24° - 0.15° | B3LYP/6-311++G(d,p) | csic.es |

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 4 Fluorophenyl Isoxazole

Reactions at the Bromine Center

The carbon-bromine bond at the C4 position of the isoxazole (B147169) ring is a key handle for molecular elaboration. This site readily engages in nucleophilic substitution and, more significantly, a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Nucleophilic Substitution Reactions on the Isoxazole Ring

Nucleophilic aromatic substitution (SNAr) on halogenated isoxazoles is a feasible transformation, although less common than cross-coupling reactions. The reactivity of 4-bromo-5-arylisoxazoles towards nucleophiles is influenced by the electron-withdrawing nature of the isoxazole ring, which can stabilize the intermediate Meisenheimer complex. However, direct substitution of the bromine atom often requires strong nucleophiles and may necessitate harsh reaction conditions.

Studies on related brominated heterocyclic systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( acs.orgresearchgate.netorganic-chemistry.orgthiadiazole), have shown that reactions with nucleophiles like amines can be sluggish and highly dependent on the solvent and the nature of the nucleophile. mdpi.com For instance, reactions with secondary amines like morpholine may require elevated temperatures or prolonged reaction times to achieve significant conversion. mdpi.com In contrast, reactions with O-nucleophiles can be even more challenging, often resulting in no reaction or decomposition of the starting material. mdpi.com The specific reactivity of 4-Bromo-5-(4-fluorophenyl)isoxazole would similarly depend on the chosen nucleophile and the optimization of reaction conditions to favor substitution over potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing this compound, leveraging the C-Br bond as a versatile anchor point for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the bromoisoxazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. youtube.com It is widely used due to the stability and low toxicity of the boron reagents. The Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been shown to proceed efficiently in the presence of palladium catalysts like Pd₂(dba)₃ and bulky phosphine ligands such as P(t-Bu)₃·HBF₄, which can suppress the formation of ketone byproducts. researchgate.net For the coupling of this compound, a typical catalytic system would involve a palladium(0) source, a phosphine ligand, and a base. ugr.es

Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the aryl bromide with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is a powerful method for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. nih.govmdpi.com The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and selectivity.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromoisoxazole and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The Sonogashira coupling has been successfully applied to 4-iodoisoxazoles to synthesize C4-alkynylisoxazoles, demonstrating the utility of this method for introducing alkynyl functionalities onto the isoxazole core. rsc.orgresearchgate.net The reaction conditions are generally mild, making it suitable for complex molecule synthesis. wikipedia.org

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | PPh₃, P(t-Bu)₃·HBF₄, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | (Co-catalyst: CuI) | Et₃N, Diisopropylamine | THF, DMF, Toluene |

Reductive Debromination and Hydrogenation Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction can sometimes occur as an unwanted side reaction during other transformations, for instance, dehalogenation has been noted as a competing pathway in some Heck reactions involving aryl bromides. nih.gov

Hydrogenation can also affect other parts of the molecule. While the primary goal may be debromination, the isoxazole ring itself can be susceptible to reduction under certain catalytic hydrogenation conditions, potentially leading to ring cleavage. Furthermore, if other reducible functional groups are present in the molecule, careful selection of the catalyst and reaction conditions is necessary to achieve selective debromination. nih.gov Studies on related heterocyclic systems have demonstrated that catalysts can be developed for specific hydrogenation reactions, highlighting the importance of catalyst choice for achieving desired outcomes. mdpi.com

Reactivity of the Isoxazole Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique reactivity due to ring strain and the weak N-O bond. This allows for synthetically useful ring-opening reactions and participation in cycloaddition processes.

Ring-Opening Reactions and Subsequent Transformations

The N-O bond in the isoxazole ring is the most labile and can be cleaved under various conditions, leading to a range of synthetically valuable intermediates.

Reductive Ring Opening: Catalytic hydrogenation can cleave the N-O bond, typically yielding an enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. This transformation is a cornerstone of isoxazole chemistry, providing access to functionalities that are otherwise difficult to synthesize.

Base-Mediated Ring Opening: In isoxazoles with a proton at the C3 position, treatment with a base can lead to deprotonation and subsequent ring cleavage to form a β-ketonitrile. researchgate.net This pathway is particularly relevant in metabolic studies of isoxazole-containing drugs. researchgate.net

Electrophilic Ring Opening: Isoxazoles can react with electrophiles, such as fluorinating agents, to induce ring-opening. For example, treatment with Selectfluor can lead to a ring-opening fluorination process, yielding α-fluorocyanoketones. organic-chemistry.orgnih.gov This method provides a route to introduce fluorine and a carbonyl group simultaneously. nih.gov

The capture of an electron by the isoxazole ring can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical species, highlighting the electronic susceptibility of the N-O bond to cleavage. nsf.gov

Cycloaddition Reactions Involving the Isoxazole Moiety

While the [3+2] cycloaddition of a nitrile oxide and an alkyne or alkene is the most common method for synthesizing the isoxazole ring itself, the reactivity of a pre-formed isoxazole ring in cycloaddition reactions is less prevalent but possible. beilstein-journals.orgmdpi.comtandfonline.com The isoxazole can potentially act as a diene or a dipolarophile in certain cycloaddition reactions, although this reactivity is often limited to specific substrates and conditions.

More commonly, functional groups attached to the isoxazole core undergo cycloaddition. However, intramolecular cycloadditions, where the isoxazole is part of a larger system containing other reactive moieties, have been used to construct complex polycyclic systems. nih.gov For instance, an alkyne tethered to an isoxazole-containing molecule can undergo an intramolecular cycloaddition with an in-situ generated nitrile oxide to form fused heterocyclic structures. mdpi.com The isoxazole ring itself is generally stable under the conditions used for many cycloaddition reactions. acs.org

Transformations Involving the 4-Fluorophenyl Substituent

The 4-fluorophenyl group attached to the isoxazole core at the 5-position presents a unique landscape for chemical transformations. The reactivity is primarily centered on the aromatic ring and the carbon-fluorine bond, offering pathways for further functionalization.

Electrophilic Aromatic Substitution on the Phenyl Ring and Directing Effects of Fluorine

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of the 4-fluorophenyl group, the outcome of such reactions is dictated by the electronic properties of the fluorine substituent and, to a lesser extent, the 5-isoxazolyl group.

The fluorine atom exerts two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and thus slower to react with electrophiles compared to unsubstituted benzene. libretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the benzene ring. This effect increases the electron density at the ortho and para positions. libretexts.orgnih.gov

The 5-(4-bromoisoxazolyl) group itself is generally considered an electron-withdrawing group, which would further deactivate the phenyl ring towards electrophilic attack. The regiochemical outcome is thus a result of the combined directing effects of both the fluorine atom and the isoxazolyl substituent. The fluorine atom is a well-established ortho-, para-director, while the isoxazole ring's influence must also be considered. Given that the fluorine's directing effect is strong, substitution is anticipated primarily at the positions ortho to the fluorine.

| Substituent Effect | Influence on Reactivity | Directing Preference | Governing Principle |

|---|---|---|---|

| Fluorine (Inductive) | Deactivating (Slower reaction rate) | N/A | High electronegativity withdraws sigma-bond electron density. libretexts.org |

| Fluorine (Resonance) | Activating (at ortho/para) | Ortho, Para | Lone pair donation stabilizes the carbocation intermediate (sigma complex) for ortho and para attack. organicchemistrytutor.com |

| Overall Effect of Fluorine | Weakly Deactivating | Ortho, Para | The deactivating inductive effect outweighs the activating resonance effect, but the resonance effect controls regioselectivity. libretexts.orgorganicchemistrytutor.com |

Remote Functionalization and Activation of the Fluorophenyl Group

Beyond classical electrophilic substitution, modern synthetic methods allow for the functionalization of the fluorophenyl group through the activation of its C-H or C-F bonds. The activation of the carbon-fluorine bond is a particularly challenging yet valuable transformation due to the bond's high dissociation energy. digitellinc.com

Organofluorides are generally considered unreactive and are often used in synthesis due to the inertness of the C-F bond. digitellinc.com However, recent advancements have enabled the use of organofluorides as synthons through C-F bond activation, typically mediated by transition metals, Lewis acids, or photoredox catalysts. digitellinc.comnih.govbaranlab.org This approach allows for the replacement of the fluorine atom with other functional groups, a process that is complementary to traditional nucleophilic or electrophilic aromatic substitution.

Key strategies for the activation and functionalization of the C-F bond in fluoroarenes include:

Transition Metal Catalysis: Palladium, nickel, and other transition metal complexes can insert into the C-F bond, facilitating cross-coupling reactions.

Lewis Acid Mediation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it more susceptible to nucleophilic attack.

Photoredox Catalysis: Organic photoredox catalysts can reduce C-F bonds to generate carbon-centered radicals, which can then be trapped in cross-coupling or hydrodefluorination reactions. digitellinc.com

These methods open up pathways to synthesize novel derivatives of this compound that would be inaccessible through conventional means. For instance, C-F activation could enable the introduction of alkyl, aryl, or amino groups at the C-4 position of the phenyl ring.

| Activation Method | General Mechanism | Potential Transformation | Reference Example |

|---|---|---|---|

| Transition Metal Catalysis | Oxidative addition of the metal into the C-F bond. | Cross-coupling (e.g., Suzuki, Stille), Borylation. | Palladium-catalyzed C-F bond alumination of fluoroarenes. science.gov |

| Lewis Acid/Frustrated Lewis Pairs | Coordination to fluorine, increasing its leaving group ability. | Hydrodefluorination, substitution with other nucleophiles. | Not specifically detailed in search results. |

| Photoredox Catalysis | Single-electron transfer to the fluoroarene to form a radical anion, which fragments. | Hydrodefluorination, cross-coupling. | An organic photoredox catalyst system can efficiently reduce C-F bonds. digitellinc.com |

| Thiourea-Catalyzed Activation | Hydrogen bonding between the catalyst and fluorine lowers the activation energy. | Amination of benzylic fluorides. | Thiourea catalyzes the amination of benzylic fluorides. nih.gov |

4 Bromo 5 4 Fluorophenyl Isoxazole As a Versatile Building Block in Complex Organic Synthesis

Precursor for the Construction of Diverse Polyheterocyclic Systems

The strategic placement of a bromine atom at the C4 position and a fluorophenyl group at the C5 position of the isoxazole (B147169) ring makes 4-bromo-5-(4-fluorophenyl)isoxazole an ideal precursor for the synthesis of a wide variety of polyheterocyclic systems. The carbon-bromine bond serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Detailed research has demonstrated the efficacy of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, in the functionalization of halo-isoxazoles. rsc.orgnih.govmdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netarkat-usa.orgnih.gov These reactions allow for the coupling of the isoxazole core with a broad range of substrates, including aryl and heteroaryl boronic acids, terminal alkynes, and various amines.

For instance, the Suzuki-Miyaura coupling of a bromo-isoxazole with different aryl or heteroaryl boronic acids provides a direct route to bi- and poly-aryl heterocyclic systems. mdpi.comresearchgate.net This methodology is crucial for the synthesis of compounds with extended π-systems, which are of significant interest in materials science for their electronic and photophysical properties.

The Sonogashira coupling reaction offers another powerful tool for extending the molecular framework. The reaction of this compound with terminal alkynes, catalyzed by a palladium complex, yields 4-alkynylisoxazole derivatives. rsc.orgnih.gov These products can then undergo further transformations, such as cycloaddition reactions or intramolecular cyclizations, to construct fused heterocyclic systems. Studies on 3,5-disubstituted-4-iodoisoxazoles have shown that these reactions can proceed in high yields, demonstrating the robustness of this approach. rsc.orgnih.gov

Furthermore, the Buchwald-Hartwig amination allows for the introduction of nitrogen-containing moieties at the C4 position. nih.govnih.gov This reaction is of particular importance in medicinal chemistry, as the introduction of amine functionalities can significantly impact the biological activity of a molecule. The ability to couple the isoxazole with a variety of primary and secondary amines, including complex heterocyclic amines, opens up a vast chemical space for the synthesis of novel drug candidates.

The strategic application of these cross-coupling reactions enables the sequential and controlled construction of complex polyheterocyclic architectures, where the this compound unit serves as a central scaffold.

Table 1: Cross-Coupling Reactions for the Functionalization of this compound

| Reaction | Coupling Partner | Resulting Linkage | Potential Applications |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl/Heteroaryl) | Synthesis of conjugated materials, liquid crystals |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Precursors for fused heterocycles, functional materials |

| Buchwald-Hartwig | Amine | C-N | Introduction of bioactive moieties, synthesis of ligands |

Utility in Multi-Component Reactions for Rapid Structural Complexity Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. scielo.brrsc.orgtechniques-ingenieur.fr The isoxazole scaffold, and by extension this compound, can be both a product of and a participant in MCRs, highlighting its versatility in the rapid generation of molecular diversity.

While the direct use of this compound in a multi-component reaction is not extensively documented, the synthesis of isoxazole derivatives through MCRs is a well-established strategy. scielo.brrsc.orgrsc.orgias.ac.in For example, the reaction of an aldehyde, hydroxylamine (B1172632), and a β-ketoester can afford highly substituted isoxazoles in a one-pot procedure. scielo.brias.ac.in This approach allows for the rapid assembly of a library of isoxazole analogues by simply varying the starting components.

Moreover, the functional groups present in this compound could potentially be leveraged in the design of novel MCRs. The bromine atom could participate in palladium-catalyzed MCRs, while the isoxazole ring itself could undergo transformations under the reaction conditions to generate new heterocyclic systems. The development of such reactions would provide a powerful tool for the efficient synthesis of complex molecules with potential applications in drug discovery and materials science.

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the creation of structurally diverse small molecules to probe biological processes. This approach is a cornerstone of modern drug discovery and chemical biology. The attributes of this compound make it an excellent scaffold for DOS and combinatorial chemistry.

The ability to selectively functionalize the C4 position through various cross-coupling reactions, as discussed in section 6.1, is central to its application in DOS. Starting from this single building block, a large library of analogues can be rapidly synthesized by employing a range of different coupling partners in a parallel or combinatorial fashion. For example, a plate of 96 different boronic acids could be reacted with this compound to generate a library of 96 unique biaryl-isoxazole derivatives.

Furthermore, the isoxazole ring itself can be a source of structural diversity. It can undergo ring-opening reactions under certain conditions to yield other functionalized structures, further expanding the range of accessible molecular architectures from a single starting point. This ability to generate both skeletal and appendage diversity is a key tenet of successful DOS strategies.

Development of Stereoselective Transformations Leveraging the Isoxazole Framework

The isoxazole ring can also serve as a chiral auxiliary or a directing group to control the stereochemical outcome of a reaction. While specific examples involving this compound are not prevalent in the literature, the general principle has been demonstrated with other isoxazole derivatives.

For instance, the isoxazoline (B3343090) intermediate, a reduced form of isoxazole, has been utilized in the stereoselective synthesis of glycosylamide derivatives. acs.org In this approach, the stereochemistry of the isoxazoline ring dictates the stereochemical outcome at a newly formed anomeric center. This demonstrates the potential of the isoxazole framework to influence the stereochemistry of reactions at adjacent positions.

Future research could explore the use of the this compound scaffold in stereoselective transformations. For example, the development of chiral ligands based on this framework could lead to new asymmetric catalytic methods. Alternatively, the isoxazole ring could be used to direct stereoselective C-H activation or addition reactions on the pendant phenyl ring or on substituents introduced at the C4 position. The successful development of such methodologies would further enhance the synthetic utility of this versatile building block.

Future Research Trajectories and Methodological Innovations for 4 Bromo 5 4 Fluorophenyl Isoxazole

Development of Advanced Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and maximize resource efficiency. For the synthesis of 4-Bromo-5-(4-fluorophenyl)isoxazole and other isoxazole (B147169) derivatives, this translates to a focus on sustainable and atom-economical protocols.

Future research will likely prioritize the use of environmentally benign solvents, or even solvent-free conditions, to reduce volatile organic compound (VOC) emissions. nih.gov The development of protocols that utilize renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, is a key area of exploration. nih.govpreprints.org These methods can significantly reduce reaction times and energy consumption compared to traditional heating. nih.gov

Atom economy, a concept that emphasizes the incorporation of all starting materials into the final product, is another critical aspect. hilarispublisher.com Synthetic strategies that minimize the formation of byproducts are being actively pursued. This includes the development of one-pot, multi-component reactions (MCRs) where multiple synthetic steps are combined into a single operation, reducing waste and simplifying purification processes. nih.govnih.gov The use of recyclable catalysts, such as agro-waste-based catalysts, further enhances the sustainability of these synthetic methods. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoxazoles

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents | Prioritizes green solvents (e.g., water, glycerol) or solvent-free conditions nih.gov |

| Energy | Relies on conventional heating methods | Employs energy-efficient techniques like microwave or ultrasound irradiation nih.govpreprints.org |

| Catalysts | May use stoichiometric and non-recyclable reagents | Focuses on catalytic amounts of recyclable and eco-friendly catalysts nih.govnih.gov |

| Atom Economy | Can generate significant amounts of waste | Aims for high atom economy through MCRs and efficient bond formation hilarispublisher.comresearchgate.net |

| Work-up | Often involves complex and wasteful purification steps | Simplified work-up procedures due to cleaner reactions |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for compounds like this compound. HTE utilizes multi-well plates and robotic systems to perform a large number of reactions in parallel, allowing for the rapid screening of various reaction parameters such as catalysts, solvents, and temperatures. youtube.comyoutube.com

This approach accelerates the identification of optimal reaction conditions with minimal consumption of valuable starting materials. youtube.com Automated platforms can handle repetitive tasks, freeing up researchers to focus on experimental design and data analysis. chemspeed.com The data generated from HTE is often of high quality and highly structured, making it ideal for subsequent analysis using computational tools. youtube.com For the synthesis of a library of derivatives based on the this compound scaffold, automated synthesis can rapidly produce a diverse set of compounds for screening in various applications. youtube.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The vast datasets generated by HTE are a fertile ground for the application of machine learning (ML) and artificial intelligence (AI). youtube.com These computational tools can identify complex patterns and relationships within the data that may not be apparent to human researchers. researchgate.net

In the context of this compound, ML models can be trained to predict the outcome of a reaction based on the starting materials and conditions. nih.govnih.gov This predictive capability allows for the in silico design of more efficient and selective synthetic routes, reducing the need for extensive trial-and-error experimentation. nih.gov AI algorithms can even propose novel synthetic pathways or suggest new derivatives with desired properties. researchgate.net The development of classification models can help predict the biological activity of newly designed isoxazole derivatives, guiding synthetic efforts towards compounds with higher potential. nih.gov

Exploration of Novel Catalytic Systems for Derivatization and Transformation

The functionalization of the this compound core is crucial for exploring its structure-activity relationships. The bromine atom at the 4-position provides a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Future research will focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for these transformations. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are well-established methods for functionalizing bromo-heterocycles and will continue to be refined. beilstein-journals.org The exploration of catalysts based on other transition metals, like nickel or copper, could offer alternative reactivity and cost-effectiveness. organic-chemistry.orgnih.gov Furthermore, the development of metal-free catalytic systems is a growing area of interest, aligning with the principles of sustainable chemistry. rsc.org The design of chiral catalysts will be instrumental in achieving enantioselective synthesis of isoxazole derivatives, which is often critical for their biological activity. organic-chemistry.orgthieme-connect.com

Table 2: Examples of Catalytic Transformations for Isoxazole Derivatization

| Reaction Type | Catalyst System (Example) | Purpose |

| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ beilstein-journals.org | C-C bond formation (e.g., arylation) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N beilstein-journals.org | C-C bond formation (e.g., alkynylation) |

| Hiyama Coupling | NiCl₂·glyme / chiral diamine organic-chemistry.org | Enantioselective C-C bond formation |

| C-H Alkenylation | Rhodium or Palladium catalysts acs.org | Direct functionalization of C-H bonds |

| Ring Opening/Closing | Silver(I) or Molybdenum(0) catalysts acs.orgnih.gov | Transformation of the isoxazole ring |

In Situ Spectroscopic Studies for Real-time Reaction Monitoring and Kinetic Analysis

Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, products, and any transient species throughout the course of the reaction to synthesize this compound. nih.govresearchgate.net This data is crucial for elucidating reaction mechanisms and determining kinetic parameters. acs.org For instance, spectroscopic evidence has been used to understand the mechanism of isoxazoline (B3343090) formation. acs.org The combination of in situ spectroscopy with computational modeling can provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and robust synthetic protocols. acs.orgtubitak.gov.tr

常见问题

Basic: What are the common synthetic routes for preparing 4-Bromo-5-(4-fluorophenyl)isoxazole, and what are the critical reaction parameters to optimize yield?

Methodological Answer:

The compound can be synthesized via [3+2] cycloaddition reactions between nitrile oxides and diketones or β-ketoesters. For example, microwave-assisted reactions using precursors like 2-bromo-2-(4-fluorophenyl)ethanone hydrobromide and urea in DMF at 433 K (160°C) yield isoxazole derivatives with ~81% efficiency after purification . Key parameters include solvent selection (DMF enhances solubility), reaction time (10 minutes under microwave irradiation), and stoichiometric control to minimize side products. For trifluoromethyl-substituted analogs, optimizing solvent mixtures (e.g., water with co-solvents) and base choice (e.g., NaHCO₃) improves yields by addressing solubility limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。